molecular formula C24H25N3O5 B14778388 N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(4-ethoxyphenyl)propanamide

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(4-ethoxyphenyl)propanamide

Cat. No.: B14778388
M. Wt: 435.5 g/mol
InChI Key: JSTGZDYHBJIPQU-UHFFFAOYSA-N
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Description

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(4-ethoxyphenyl)propanamide is a compound of significant interest in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(4-ethoxyphenyl)propanamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of peptide coupling reagents and reductive amination techniques .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and efficient. These methods often utilize automated synthesis platforms and high-throughput screening to optimize reaction conditions and yields. The use of flow chemistry and continuous processing techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(4-ethoxyphenyl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(4-ethoxyphenyl)propanamide involves its role as a cereblon ligand. By binding to cereblon, the compound facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. This process is mediated through the formation of a ternary complex involving the compound, cereblon, and the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(4-ethoxyphenyl)propanamide is unique due to its specific structure, which allows for selective binding to cereblon and the subsequent degradation of target proteins. This specificity makes it a valuable tool in the development of targeted therapies and in the study of protein degradation pathways .

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(4-ethoxyphenyl)propanamide

InChI

InChI=1S/C24H25N3O5/c1-2-32-16-9-6-15(7-10-16)8-12-21(28)25-19-5-3-4-17-18(19)14-27(24(17)31)20-11-13-22(29)26-23(20)30/h3-7,9-10,20H,2,8,11-14H2,1H3,(H,25,28)(H,26,29,30)

InChI Key

JSTGZDYHBJIPQU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=C2CN(C3=O)C4CCC(=O)NC4=O

Origin of Product

United States

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